molecular formula C24H25N5O5 B11493318 3'-Benzyl-1,5-dimethyl-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

3'-Benzyl-1,5-dimethyl-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11493318
M. Wt: 463.5 g/mol
InChI Key: YPKAFVXLYXTZST-UHFFFAOYSA-N
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Description

3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the benzyl, dimethyl, and nitro groups. Common reagents used in these reactions include benzyl chloride, dimethylamine, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrazinoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the benzyl group can produce a benzaldehyde derivative.

Scientific Research Applications

3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and pyrazinoquinoline moieties may also interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-8-nitro-1,2,3,4-tetrahydroquinoline: Shares the nitro and dimethyl groups but lacks the benzyl and spiro structures.

    Benzyl-1,5-dimethyl-1,2,3,4-tetrahydroquinoline: Similar benzyl and dimethyl groups but lacks the nitro group and spiro structure.

    8-Nitro-1,2,3,4-tetrahydroquinoline: Contains the nitro group but lacks the benzyl, dimethyl, and spiro structures.

Uniqueness

3’-Benzyl-1,5-dimethyl-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is unique due to its combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

3'-benzyl-1,3-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C24H25N5O5/c1-25-21(30)24(22(31)26(2)23(25)32)13-17-12-18(29(33)34)8-9-19(17)28-11-10-27(15-20(24)28)14-16-6-4-3-5-7-16/h3-9,12,20H,10-11,13-15H2,1-2H3

InChI Key

YPKAFVXLYXTZST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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